molecular formula C22H27N5O B2373022 2-(4-(2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-yl)piperazin-1-yl)ethanol CAS No. 896828-63-0

2-(4-(2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-yl)piperazin-1-yl)ethanol

Cat. No. B2373022
CAS RN: 896828-63-0
M. Wt: 377.492
InChI Key: SURKVDGZQPOWPW-UHFFFAOYSA-N
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Description

The compound “2-(4-(2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-yl)piperazin-1-yl)ethanol” is a complex organic molecule. It contains a cyclopenta[d]pyrazolo[1,5-a]pyrimidine core, which is a type of heterocyclic compound . Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .


Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps and various types of chemical reactions. Unfortunately, without specific information or references, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains several functional groups, including a piperazine ring and a phenyl group .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the piperazine ring might undergo reactions with acids or bases, and the phenyl group might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These might include its solubility in various solvents, its melting and boiling points, and its spectral properties .

Scientific Research Applications

Synthesis and Characterization

  • Researchers have synthesized novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. This involves the treatment of aminopyrazole with various reagents leading to the formation of different heterocyclic systems (Rahmouni et al., 2014).

Antitumor Activity

  • Novel pyrimidinyl pyrazole derivatives have been synthesized, showing significant cytotoxic activity against tumor cell lines in vitro and in vivo. Certain compounds, especially those with specific substituent groups, exhibited potent antitumor activity (Naito et al., 2005).

Anti-5-Lipoxygenase Agents

  • A series of pyrazolopyrimidines derivatives were evaluated for their anti-5-lipoxygenase activities, alongside cytotoxic evaluations on HCT-116 and MCF-7 cell lines. Structure-activity relationships were discussed to understand their efficacy (Rahmouni et al., 2016).

Anti-Phosphodiesterase-5 Activity

  • Pyrazolo[3,4‐d]pyrimidin‐4‐one derivatives have been synthesized and evaluated for anti-phosphodiesterase-5 activity. Some derivatives, particularly those with specific substituents on the piperazine ring, showed promising inhibitory activity (Su et al., 2021).

Antimicrobial and Antifungal Activities

  • Piperazine derivatives were synthesized and showed significant in vitro antimicrobial and antifungal activities, compared to standard drugs. This highlights their potential as therapeutic agents in combating infections (Rajkumar et al., 2014).

Antiproliferative Activity

  • 2-Methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and tested for their antiproliferative effect against human cancer cell lines. Certain compounds exhibited significant activity, suggesting potential as anticancer agents (Mallesha et al., 2012).

Antiviral Activity

  • Pyrazolo[3,4-d]pyrimidines were synthesized and evaluated for their antiviral activity, particularly against human enteroviruses. Some derivatives showed high efficacy in inhibiting enterovirus replication at nanomolar concentrations, indicating their potential in antiviral therapy (Chern et al., 2004).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. Proper safety precautions should be taken when handling this or any other chemical compound .

Future Directions

Future research on this compound could involve further studies of its synthesis, its physical and chemical properties, and its biological activity. It could also involve the development of new methods for its synthesis, or the design of related compounds with improved properties .

properties

IUPAC Name

2-[4-(11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-yl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O/c1-16-20(17-6-3-2-4-7-17)21-23-19-9-5-8-18(19)22(27(21)24-16)26-12-10-25(11-13-26)14-15-28/h2-4,6-7,28H,5,8-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURKVDGZQPOWPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCC4=C2N5CCN(CC5)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-yl)piperazin-1-yl)ethanol

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